4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Overview
Description
4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.76 g/mol. The compound features a chloro group at the 4-position and a methoxyphenyl group at the 6-position, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Utilizing precursors such as 4-chloro-2-methylpyrimidine.
- Substitution Reactions : Introducing methoxy and phenyl groups through nucleophilic substitution.
- Purification : Techniques like recrystallization or chromatography are employed to isolate the final product.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against:
- HeLa Cells : IC50 values indicating effective inhibition of cell proliferation.
- AGS Gastric Adenocarcinoma Cells : Notably, related compounds have exhibited IC50 values around 53.02 µM, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy. In vitro assays revealed:
- Minimum Inhibitory Concentration (MIC) : Values as low as 16 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : Compounds with similar structures often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, particularly in the context of conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit COX enzymes has been highlighted, with IC50 values reported in the range of 23.8 to 42.1 µM for COX-1 and COX-2, respectively .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated a series of pyrimidine derivatives, including our compound, demonstrating significant cytotoxicity against multiple cancer lines with varying mechanisms attributed to structural modifications .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against fungal strains, revealing that modifications to the pyrimidine structure could enhance activity against specific pathogens .
Data Tables
Biological Activity | Cell Line / Pathogen | IC50/MIC (µM) |
---|---|---|
Anticancer | HeLa | ~50 |
Anticancer | AGS | 53.02 |
Antimicrobial | S. aureus | 16 |
Antimicrobial | E. faecalis | 16 |
COX-1 Inhibition | - | 19.45 |
COX-2 Inhibition | - | 23.8 |
Properties
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-22-15-9-7-13(8-10-15)12-23-17-11-16(19)20-18(21-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLRWUKMWCGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670618 | |
Record name | 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044559-74-1 | |
Record name | 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.